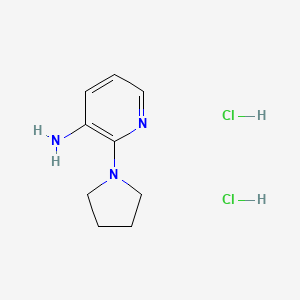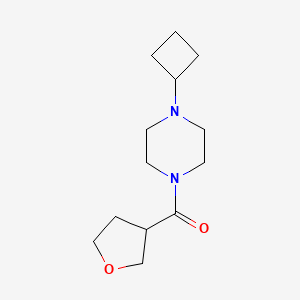
(4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone, also known as CTM, is a synthetic compound with potential therapeutic applications. It belongs to the class of piperazine derivatives and has been studied for its potential use in treating various disorders.
Applications De Recherche Scientifique
Central Nervous System Receptor Affinity
Compounds with structural elements similar to (4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone have been explored for their interactions with central nervous system receptors. For example, derivatives of benzylpiperazinyl methanols, after undergoing specific synthetic transformations, have shown promising interactions with σ1-receptors, indicating potential research applications in studying receptor affinity and signaling pathways (Beduerftig, Weigl, & Wünsch, 2001).
Synthetic Methodologies
Research on similar compounds has led to the development of novel synthetic methodologies. For instance, palladium-catalyzed oxidative cyclization-alkoxycarbonylation techniques have been applied to synthesize tetrahydrofuran, dioxolane, and oxazoline derivatives. These methods could be applicable to the synthesis or modification of (4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone for various research purposes (Bacchi, Costa, Della Ca’, Gabriele, Salerno, & Cassoni, 2005).
Tubulin Polymerization Inhibitors
N-Heterocyclic compounds derived from phenoxazine and phenothiazine have been identified as potent inhibitors of tubulin polymerization, showing significant anti-proliferative properties against a wide range of cancer cell lines. This suggests the potential for compounds with similar structures to be used in cancer research, specifically in the study of cell cycle arrest and tumor growth inhibition (Prinz et al., 2017).
Methanol Metabolism in Drosophila Melanogaster
Studies on the metabolism of methanol, a short-chain alcohol common in fermenting fruits, have revealed the involvement of various enzymes, including cytochrome P450 monooxygenases, in Drosophila melanogaster. Research into similar compounds could contribute to understanding the metabolic pathways and detoxification mechanisms of methanol and other alcohols in biological systems (Wang et al., 2013).
Propriétés
IUPAC Name |
(4-cyclobutylpiperazin-1-yl)-(oxolan-3-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-13(11-4-9-17-10-11)15-7-5-14(6-8-15)12-2-1-3-12/h11-12H,1-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCSSWFUFALKHJF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCN(CC2)C(=O)C3CCOC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclobutylpiperazin-1-yl)(tetrahydrofuran-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-2-fluorophenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide](/img/structure/B2394754.png)
![5-[4,4-Bis(4-fluorophenyl)butyl]pyrazolo[1,5-a]pyrazin-4-one](/img/no-structure.png)
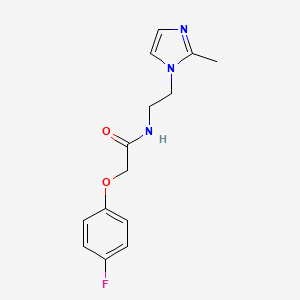
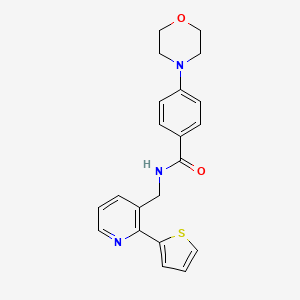
![N-(benzo[d]thiazol-2-yl)-2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2394760.png)
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2394761.png)
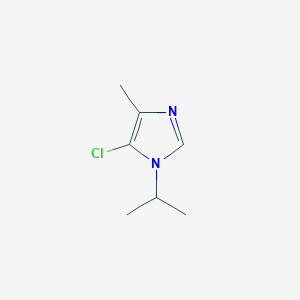
![3-(4-Ethoxyphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2394765.png)
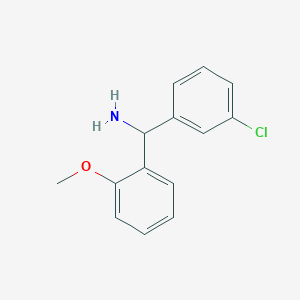
![4-benzyl-N-(2-methylbenzo[d]thiazol-5-yl)-5-oxomorpholine-3-carboxamide](/img/structure/B2394770.png)
![3-Methyl-7-[(E)-2-(4-methylphenyl)ethenyl]sulfonyl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B2394772.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2394774.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2394776.png)
